1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 136742-83-1
VCID: VC21217684
InChI: InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
SMILES: C1C(=O)NC2=C(O1)N=CC=C2
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS No.: 136742-83-1

Cat. No.: VC21217684

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one - 136742-83-1

Specification

CAS No. 136742-83-1
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name 1H-pyrido[2,3-b][1,4]oxazin-2-one
Standard InChI InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
Standard InChI Key ORNSLMJWQDGQFF-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)N=CC=C2
Canonical SMILES C1C(=O)NC2=C(O1)N=CC=C2

Introduction

Chemical Identity and Structural Properties

1H-Pyrido[2,3-b] oxazin-2(3H)-one is characterized by its unique heterocyclic structure that features a fused pyridine and oxazine ring system with a lactam functional group. The compound's chemical identity is well-established through various analytical methods and standardized identifiers used in chemical databases and research literature.

Basic Chemical Information

The compound 1H-Pyrido[2,3-b] oxazin-2(3H)-one has been thoroughly characterized with the following chemical identifiers and properties:

PropertyValue
CAS Number136742-83-1
Molecular FormulaC₇H₅N₂O₂
Molecular Weight151.13 g/mol
Exact Mass149.0351
Storage Temperature2-8°C

1H-Pyrido[2,3-b] oxazin-2(3H)-one contains a bicyclic structure with a pyridine ring fused to an oxazine ring and features a lactam functional group at the 2-position . This structural arrangement contributes to its chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry research.

Structural Comparison with Related Compounds

The parent compound can be compared with its derivatives and related structures to understand its position within this chemical family:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
1H-Pyrido[2,3-b] oxazin-2(3H)-one136742-83-1C₇H₅N₂O₂151.13
6-Bromo-1H-pyrido[2,3-b] oxazin-2(3H)-one1245708-13-7C₇H₅BrN₂O₂229.03
7-Bromo-1H-pyrido[2,3-b] oxazin-2(3H)-one105544-36-3C₇H₅BrN₂O₂229.03
1H,2H,3H-pyrido[2,3-b] oxazine1112193-37-9C₇H₈N₂O136.15

The structural differences between these compounds, particularly the presence of bromine substitutions at various positions, significantly influence their physical properties and biological activities . The 6-Bromo and 7-Bromo derivatives maintain the core structure of the parent compound but offer modified electronic and steric properties that can be advantageous for specific applications.

Physical and Chemical Properties

The physical and chemical properties of 1H-Pyrido[2,3-b] oxazin-2(3H)-one determine its behavior in different environments and its potential applications in research and pharmaceutical development.

Physical Properties

Based on available data, the physical properties of 1H-Pyrido[2,3-b] oxazin-2(3H)-one include:

PropertyValue
Physical StateSolid at room temperature
SolubilityLimited in water; more soluble in organic solvents such as DMSO
LogPSimilar compounds have LogP values around 1.26, suggesting moderate lipophilicity
PSAApproximately 54.71 Ų (based on similar structures)

The compound's moderate lipophilicity (as indicated by LogP values) suggests a balance between hydrophilic and lipophilic properties, which can be beneficial for membrane permeability in biological systems . This characteristic is particularly important for potential drug development applications.

Chemical Reactivity

1H-Pyrido[2,3-b] oxazin-2(3H)-one can participate in various chemical reactions, particularly at reactive sites including:

  • The lactam group, which can undergo nucleophilic attacks

  • The pyridine nitrogen, which can act as a base or nucleophile

  • The aromatic ring, which can participate in substitution reactions

These reactive sites provide opportunities for derivatization and modification of the core structure to optimize properties for specific applications . The stability of the compound under various storage conditions is an important consideration for research applications, with recommendations for storage at 2-8°C to maintain integrity .

Synthesis and Preparation Methods

The synthesis of 1H-Pyrido[2,3-b] oxazin-2(3H)-one involves specialized organic chemistry techniques and represents an important area of research in heterocyclic chemistry.

ConsiderationRecommendation
Solution PreparationSelect appropriate solvents based on solubility; DMSO is commonly used
Storage of Stock Solutions-20°C (use within 1 month); -80°C (use within 6 months)
Freeze-Thaw StabilityAvoid repeated freeze-thaw cycles by preparing aliquots
Heating InstructionsTo increase solubility, heat to 37°C with ultrasonic bath treatment
Shipping ConditionsShipped with blue ice or at room temperature depending on quantity

These handling guidelines ensure the stability and integrity of the compound during research applications . Proper storage and handling are essential for maintaining the compound's chemical integrity and biological activity in experimental settings.

Biological Activities and Research Applications

1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives have demonstrated various biological activities that make them promising candidates for pharmaceutical research and development.

Anticancer Properties

Research has indicated that derivatives of 1H-Pyrido[2,3-b] oxazin-2(3H)-one exhibit potential anticancer activities through various mechanisms:

  • Inhibition of cell proliferation in cancer cell lines

  • Induction of apoptosis through specific signaling pathways

  • Interference with cancer cell survival mechanisms

For example, some derivatives have shown activity against hepatocellular carcinoma (HCC) cell lines through inhibition of the NF-κB signaling pathway . The structure-activity relationships of these compounds provide valuable insights for the development of more potent and selective anticancer agents.

Other Research Applications

Beyond anticancer applications, 1H-Pyrido[2,3-b] oxazin-2(3H)-one serves several important functions in scientific research:

  • As a building block for the synthesis of more complex heterocyclic compounds

  • In the development of fluorescent materials for organic light-emitting diodes (OLEDs)

  • As a scaffold for the design of compounds with diverse biological activities

These applications highlight the versatility of this heterocyclic system and its importance in both fundamental and applied research . The compound's unique structural features make it a valuable starting point for the development of diverse chemical libraries for drug discovery and materials science.

Structure-Activity Relationships of Derivatives

The study of structure-activity relationships (SAR) of 1H-Pyrido[2,3-b] oxazin-2(3H)-one derivatives provides insights into the influence of structural modifications on biological activity and physicochemical properties.

Brominated Derivatives

Brominated derivatives of the parent compound represent important structural variants with modified properties:

DerivativePosition of ModificationEffect on Properties
6-Bromo-1H-pyrido[2,3-b] oxazin-2(3H)-oneBromine at C-6 positionIncreased molecular weight (229.03); modified electronic properties
7-Bromo-1H-pyrido[2,3-b] oxazin-2(3H)-oneBromine at C-7 positionAltered reactivity and potential binding characteristics

Analytical Methods for Characterization

The identification and characterization of 1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives rely on various analytical techniques that provide information about their structure, purity, and properties.

Spectroscopic Methods

Several spectroscopic methods are employed in the characterization of 1H-Pyrido[2,3-b] oxazin-2(3H)-one:

MethodInformation Provided
¹H NMR SpectroscopyProton environments and molecular structure
¹³C NMR SpectroscopyCarbon environments and substitution patterns
Mass SpectrometryMolecular weight and fragmentation patterns
IR SpectroscopyFunctional group identification (e.g., lactam C=O stretching)
UV-Visible SpectroscopyElectronic transitions and chromophore characteristics

These spectroscopic techniques provide complementary information that, when combined, allows for comprehensive structural characterization . For instance, NMR spectroscopy can confirm the position of substituents (such as bromine in brominated derivatives), while mass spectrometry provides precise molecular weight determination.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 1H-Pyrido[2,3-b] oxazin-2(3H)-one and its derivatives:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

These methods allow for the separation and quantification of the target compound and potential impurities, ensuring the quality of materials used in research and development . Purity assessment is particularly important for compounds intended for biological testing, where impurities could confound experimental results.

Comparison with Related Heterocyclic Systems

Understanding 1H-Pyrido[2,3-b] oxazin-2(3H)-one in the context of related heterocyclic systems provides insights into its unique properties and potential applications.

Related Heterocyclic Compounds

Several related heterocyclic systems share structural similarities with 1H-Pyrido[2,3-b] oxazin-2(3H)-one:

CompoundStructural RelationshipDistinctive Features
1H-Pyrrolo[2,3-b]pyridineContains fused pyridine ringDifferent ring size and heteroatom composition
Pyrido[2,3-d]pyrimidineContains fused pyridine ringDifferent heteroatom arrangement
1H,2H,3H-pyrido[2,3-b] oxazineReduced form of the target compoundLacks the lactam carbonyl group

These structural relationships influence the chemical reactivity, physical properties, and biological activities of these compounds . Comparing the properties and activities of these related systems provides valuable information for understanding the structure-property relationships of heterocyclic compounds.

Position in Heterocyclic Chemistry

1H-Pyrido[2,3-b] oxazin-2(3H)-one represents an important class of fused heterocycles with distinctive properties:

  • The fusion of pyridine and oxazine rings creates a rigid scaffold with defined spatial orientation

  • The lactam functional group provides a hydrogen bond donor/acceptor site

  • The aromatic character of the pyridine ring influences electronic properties

These features position this compound as a valuable scaffold in medicinal chemistry and heterocyclic chemistry research . The unique combination of structural elements contributes to its potential as a pharmacophore in drug discovery.

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